molecular formula C18H27N3O3S2 B2945788 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034491-88-6

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2945788
CAS RN: 2034491-88-6
M. Wt: 397.55
InChI Key: OCKBVRUURNJELD-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H27N3O3S2 and its molecular weight is 397.55. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Biological Activity

Sulfonamide-containing compounds have been investigated for their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and carbonic anhydrase isoenzymes. For example, sulfonamide derivatives have been synthesized and evaluated for their COX-2 inhibitory activities, offering insights into the structure-activity relationship within this class and identifying potent inhibitors (Penning et al., 1997). Similarly, polymethoxylated-pyrazoline benzene sulfonamides showed significant carbonic anhydrase inhibitory activity, suggesting potential applications in treating conditions related to enzyme dysfunction (Kucukoglu et al., 2016).

Antimicrobial and Anticancer Potential

Several studies have synthesized new heterocyclic compounds containing a sulfonamido moiety with the aim of finding effective antibacterial agents. Compounds with this structural feature have shown promising antibacterial activities, indicating their potential as new therapeutic agents against bacterial infections (Azab et al., 2013). Moreover, celecoxib derivatives, incorporating sulfonamide groups, have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities, highlighting the versatility of sulfonamide compounds in medicinal chemistry (Küçükgüzel et al., 2013).

Novel Therapeutic Approaches

Sulfonamide derivatives have also been studied for their potential in novel therapeutic applications, such as acting as anticancer and radiosensitizing agents. These compounds have shown promising in vitro anticancer activity against various cancer cell lines, suggesting their potential in cancer treatment strategies (Ghorab et al., 2015).

properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S2/c1-12-17(13(2)21(4)20-12)26(23,24)19-11-18(9-5-6-10-18)16-8-7-15(25-16)14(3)22/h7-8,14,19,22H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKBVRUURNJELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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